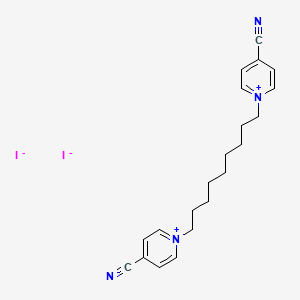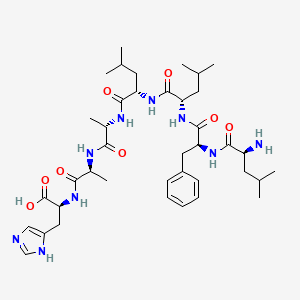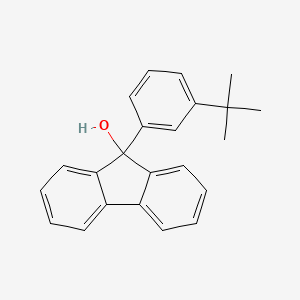
3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Cl2NO3 It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the chlorination of 4-hydroxy-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and pH to ensure the selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as pyridine or its derivatives. The process includes chlorination, hydroxylation, and carboxylation steps, often conducted in the presence of catalysts to enhance yield and selectivity. The final product is purified through crystallization or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the carboxylic acid group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-hydroxy-2-Pyridinecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The chlorine atoms enhance its reactivity and ability to penetrate biological membranes, making it effective in disrupting cellular processes.
Comparison with Similar Compounds
- 2,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 3,5-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid
- 4-Hydroxy-2,3,6-trichloropyridine
Uniqueness: 3,6-Dichloro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions and modifications.
Properties
CAS No. |
343781-58-8 |
|---|---|
Molecular Formula |
C6H3Cl2NO3 |
Molecular Weight |
208.00 g/mol |
IUPAC Name |
3,6-dichloro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2(10)4(8)5(9-3)6(11)12/h1H,(H,9,10)(H,11,12) |
InChI Key |
JIUUWFVFPBMCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C(C1=O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B12579289.png)
![2-[(1S,2S,3R,5S,6R)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(hydroxyamino)-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B12579297.png)

![5-[(Triphenylmethyl)sulfanyl]pent-4-enamide](/img/structure/B12579313.png)
![(2S)-2-[(Thiophen-2-yl)methyl]piperazine](/img/structure/B12579320.png)

![3-Pyridinesulfonamide, 5-bromo-6-chloro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12579336.png)
![2-Amino-1-[(3R,5S)-3,5-dimethyl-1-piperazinyl]ethanone](/img/structure/B12579344.png)

![Propanedinitrile, [1-(1,3-benzodioxol-5-yl)-3-oxo-3-phenylpropyl]-](/img/structure/B12579352.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12579367.png)

![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
